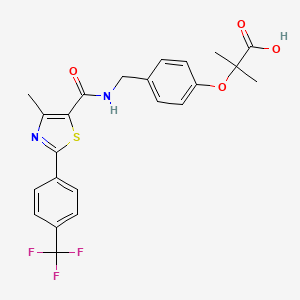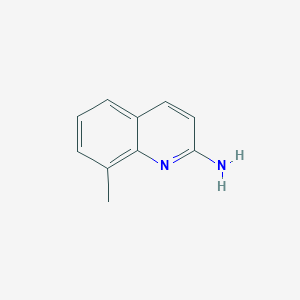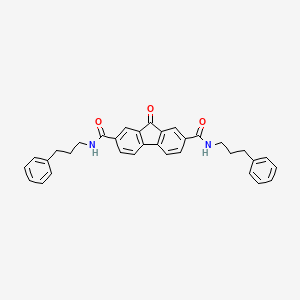
9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- (FDC) is a heterocyclic compound with a wide range of applications in organic synthesis and scientific research. FDC is a versatile molecule with a variety of properties, including high solubility in organic solvents, low toxicity, and excellent thermal stability. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, FDC has also been used in scientific research due to its unique properties, such as its ability to act as a catalyst or a ligand in organic reactions.
Scientific Research Applications
Chemistry and Biochemistry
9H-Fluorene derivatives, like the one mentioned, are extensively used in chemical and biochemical applications due to their reactive properties. For instance, acrylamide, a molecule with a similar reactive conjugated structure, is utilized globally to synthesize polyacrylamide. Polyacrylamide finds its applications in various domains such as soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Understanding the chemistry and biochemistry of such vinyl compounds is crucial for developing better food processes to decrease their content in the diet and mitigate potential health risks (Friedman, 2003).
Molecular Imaging and Toxicity Analysis
Fluorophores, which share structural similarity with 9H-Fluorene derivatives, are pivotal in molecular imaging, especially for in vivo cancer diagnosis. However, their potential toxicity necessitates comprehensive analysis before administration to patients. Detailed studies on the toxicity of various fluorophores have been conducted to ensure their safety for human use (Alford et al., 2009).
Organic Optoelectronics
In the realm of organic optoelectronics, materials based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY), structurally related to 9H-Fluorene, have emerged as promising platforms. These materials have applications in sensors, organic thin-film transistors, organic photovoltaics, and notably, as active materials in organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020).
Coordination Chemistry
Compounds with phenanthroline ligands, akin to the fluorene derivative structure, exhibit unique properties when coordinated with metals like Cu(I). Such coordination compounds are integral in studies related to metal-to-ligand charge transfer excited states, showcasing potential for a variety of applications including lighting and display technologies (Scaltrito et al., 2000).
Pharmacology and Clinical Potential
Similar structural compounds like acyclic nucleoside phosphonate (ANP) analogues exhibit broad-spectrum antiviral activities, underscoring the potential of such structures in therapeutic applications. These compounds, through specific interactions with viral DNA polymerases, demonstrate potent antiviral action in vitro and in vivo (Naesens et al., 1997).
properties
IUPAC Name |
9-oxo-2-N,7-N-bis(3-phenylpropyl)fluorene-2,7-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O3/c36-31-29-21-25(32(37)34-19-7-13-23-9-3-1-4-10-23)15-17-27(29)28-18-16-26(22-30(28)31)33(38)35-20-8-14-24-11-5-2-6-12-24/h1-6,9-12,15-18,21-22H,7-8,13-14,19-20H2,(H,34,37)(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPGSVMCACUID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)NCCCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435828 |
Source


|
| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443794-40-9 |
Source


|
| Record name | GPI-16552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443794409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GPI-16552 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6W7KP8MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

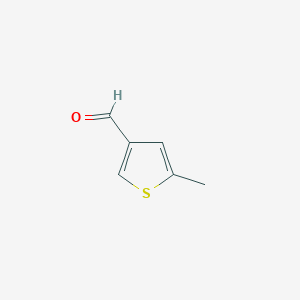
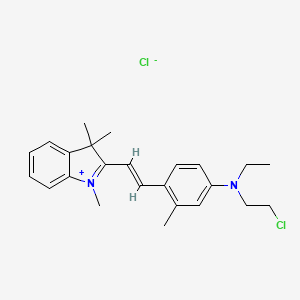
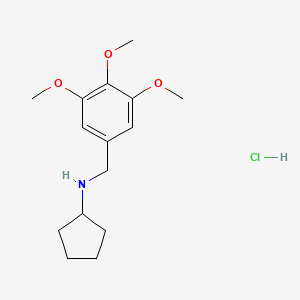


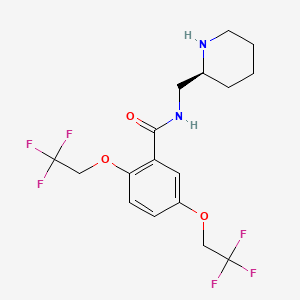
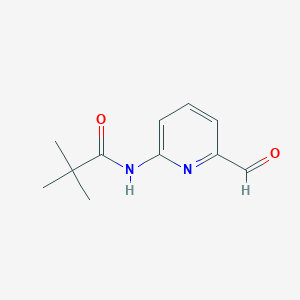
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
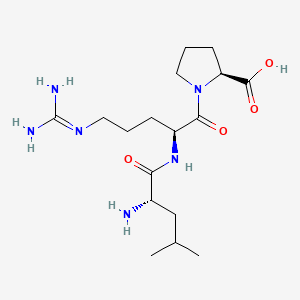
![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)

